4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide
Overview
Description
4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-nitropyridin-2-amine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 4-methyl-N-(5-aminopyridin-2-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: 4-carboxy-N-(5-nitropyridin-2-yl)benzenesulfonamide.
Scientific Research Applications
4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of DNA-dependent protein kinase (DNA-PK).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit DNA repair enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a DNA-PK inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA double-strand breaks. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity for the enzyme .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(5-aminopyridin-2-yl)benzenesulfonamide: Similar structure but with an amine group instead of a nitro group.
4-methyl-N-(5-chloropyridin-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.
4-methyl-N-(5-bromopyridin-2-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness
4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-methyl-N-(5-nitropyridin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-2-5-11(6-3-9)20(18,19)14-12-7-4-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJYXDGOFKYSCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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